
Sodium bisulfate monohydrate
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Overview
Description
Sodium bisulfate monohydrate, also known as sodium hydrogen sulfate monohydrate, is an inorganic compound with the chemical formula NaHSO₄·H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used as an acid salt, formed by the partial neutralization of sulfuric acid with sodium hydroxide or sodium chloride. This compound is known for its acidic properties and is used in various industrial and household applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bisulfate monohydrate is typically synthesized by reacting sodium sulfate with sulfuric acid. The reaction involves dissolving sodium sulfate in water and then adding sulfuric acid to precipitate sodium bisulfate crystals. The reaction can be represented as: [ \text{Na}_2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{NaHSO}_4 ]
Industrial Production Methods: In industrial settings, sodium bisulfate is produced as an intermediate in the Mannheim process, which involves the reaction of sodium chloride with sulfuric acid: [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{HCl} + \text{NaHSO}_4 ] This process is highly exothermic, and the liquid sodium bisulfate is sprayed and cooled to form solid beads. The hydrogen chloride gas produced is dissolved in water to produce hydrochloric acid as a useful byproduct .
Types of Reactions:
Dehydration: Hydrated sodium bisulfate dehydrates at 58°C, separating from the water molecule attached to it. Heating it to 280°C produces sodium pyrosulfate: [ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ]
Esterification: It acts as a catalyst in the esterification of carboxylic acids and alcohols to synthesize esters.
Common Reagents and Conditions:
Oxidation: Common reagents include benzylic alcohols, diarylcarbazides, and 1,2-dihydroquinolines.
Esterification: Carboxylic acids and alcohols are used under acidic conditions.
Major Products:
Dehydration: Sodium pyrosulfate.
Oxidation: Aldehydes, ketones, diaryl carbazones, and quinoline derivatives.
Esterification: Esters.
Scientific Research Applications
Industrial Applications
Sodium bisulfate monohydrate is utilized in several industrial processes due to its acidic properties and ability to adjust pH levels.
Food Industry
- Preservative and Sanitizer : It is employed as a preservative in food products, such as apple juice, due to its antimicrobial properties against pathogens like Listeria monocytogenes and Escherichia coli. This application ensures food safety and quality maintenance .
- Acidulant : Sodium bisulfate is used to lower pH without imparting a sour taste, making it an alternative to citric or phosphoric acids in food products .
Pharmaceuticals
- Therapeutic Uses : Research indicates that sodium bisulfate may help mitigate toxicities associated with chemotherapy drugs like cisplatin, improving patient outcomes . It is also being investigated for its potential in treating acute cyanide poisoning by neutralizing cyanide ions .
Agriculture
- Soil Preservative : It serves as a preservative for soil and water samples in analytical laboratory analyses, ensuring the integrity of samples for testing .
- Silage Additive : Sodium bisulfate is used as an additive in silage to enhance fermentation quality and preserve nutrients.
Environmental Applications
Sodium bisulfate plays a role in environmental management, particularly in water treatment processes.
Water Treatment
- It is used to lower the pH of water in swimming pools and wastewater treatment facilities, promoting effective microbial control .
Metal Finishing
- In metal finishing processes such as electroplating and pickling, sodium bisulfate helps remove oxide layers from metal surfaces, preparing them for further processing .
Case Study 1: Food Microbiology
A study published in the International Journal of Food Microbiology demonstrated the effectiveness of this compound as a sanitizer for cherry tomatoes. The compound significantly reduced microbial load, highlighting its potential for enhancing food safety practices .
Case Study 2: Therapeutic Research
Research conducted on the use of sodium bisulfate for treating calciphylaxis showed promising results. The compound's ability to reduce calcium deposits in soft tissues was explored as a therapeutic approach for dialysis patients suffering from this condition .
Summary of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Food Industry | Preservative, acidulant | Enhances safety and quality |
Pharmaceuticals | Mitigation of drug toxicities | Improves patient outcomes |
Agriculture | Soil preservative, silage additive | Maintains sample integrity |
Environmental | Water treatment, swimming pool maintenance | Promotes microbial control |
Metal Finishing | Electroplating, pickling | Prepares metal surfaces for processing |
Mechanism of Action
The exact mechanism of action of sodium bisulfate monohydrate is not fully understood. it is hypothesized that the hydrogen sulfate ion functions as a Lewis acid, forming a complex with the substrate molecule. This complex undergoes nucleophilic substitution reactions, leading to the formation of new products .
Comparison with Similar Compounds
Sodium bisulfate monohydrate can be compared with other similar compounds such as:
Sodium sulfate (Na₂SO₄): Unlike sodium bisulfate, sodium sulfate is a neutral salt and does not exhibit acidic properties.
Potassium bisulfate (KHSO₄): Similar to sodium bisulfate, potassium bisulfate is also an acid salt and is used in similar applications.
Sodium hydrogen sulfate (NaHSO₄): The anhydrous form of this compound, sharing similar chemical properties but differing in physical state and water content
This compound stands out due to its high solubility in water and its effectiveness as an acid salt in various chemical reactions and industrial applications.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for sodium bisulfate monohydrate, and how can purity be ensured?
this compound is synthesized by neutralizing sulfuric acid with sodium hydroxide in controlled stoichiometric ratios. The reaction equation is: NaOH+H2SO4→NaHSO4⋅H2O
To ensure purity, post-synthesis crystallization is performed under vacuum drying to remove excess moisture, followed by characterization via X-ray diffraction (XRD) and titration to confirm ≥99% purity .
Q. How should this compound be stored and handled to maintain stability in experimental settings?
Due to its hygroscopic nature and sensitivity to moisture, it must be stored in airtight containers at 5–30°C. Handling requires PPE (gloves, goggles) to avoid skin/eye contact, as it is corrosive (pH 1.4 in aqueous solutions) and reacts exothermically with alcohols .
Q. What are the key physicochemical properties relevant to its use in pH adjustment?
this compound (NaHSO4⋅H2O) has a molecular weight of 138.08 g/mol, density of 2.103 g/cm³, and solubility of 670 g/L in water. Its strong acidity (pKa \sim1.99) makes it effective for lowering pH in aqueous systems, often replacing HCl or H2SO4 in reactions requiring controlled protonation .
Advanced Research Questions
Q. How does this compound enhance xylooligosaccharide yield in one-step biomass hydrolysis, and what parameters optimize this process?
In poplar biomass hydrolysis, it acts as a Brønsted acid catalyst, cleaving hemicellulose glycosidic bonds at 120–150°C. Optimal conditions include a 5–7% (w/w) catalyst loading, 2-hour reaction time, and post-treatment purification via activated charcoal to achieve >85% xylooligosaccharide yield. NMR analysis confirms minimal furfural byproducts, highlighting its selectivity .
Q. What mechanistic role does this compound play in catalytic esterification reactions, and how does it compare to traditional acid catalysts?
In esterification (e.g., synthesizing n-butyl p-hydroxybenzoate), it facilitates protonation of carboxylic acids, accelerating nucleophilic attack by alcohols. Compared to H2SO4, it offers milder conditions (80°C vs. 100°C) and higher yields (92% vs. 78%) due to reduced side reactions. GC-MS and FTIR validate product purity .
Q. How can researchers resolve contradictions in reported catalytic efficiency across oxidation studies?
Discrepancies in oxidation efficiency (e.g., benzylic alcohols to aldehydes) arise from substrate-specific reactivity and water content. For example, anhydrous NaHSO4 shows 95% conversion in toluene, while the monohydrate form (NaHSO4⋅H2O) achieves only 70% due to competitive hydration. Kinetic studies using UV-Vis spectroscopy and Arrhenius plots clarify these effects .
Q. What analytical techniques are critical for characterizing this compound in composite catalysts (e.g., BiOBr/WO₃ heterojunctions)?
In photocatalytic H2O2 production, its role as a precursor for sulfate radicals is confirmed via ESR spectroscopy. SEM-EDS and XPS verify uniform dispersion in heterojunctions, while PL spectroscopy quantifies electron-hole separation efficiency, correlating with a 2.3-fold increase in H2O2 yield .
Q. Methodological Guidance
- Contradiction Analysis : When comparing studies, control for hydration state, substrate purity, and reaction solvent polarity. Use TGA to confirm monohydrate vs. anhydrous forms .
- Experimental Design : For hydrolysis/esterification, employ DoE (Design of Experiments) to optimize catalyst loading, temperature, and time. Validate with HPLC or LC-MS .
Properties
CAS No. |
10034-88-5 |
---|---|
Molecular Formula |
H4NaO5S |
Molecular Weight |
139.09 g/mol |
IUPAC Name |
sodium;hydrogen sulfate;hydrate |
InChI |
InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
IKUVTICOFCNXDT-UHFFFAOYSA-N |
SMILES |
O.OS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
O.OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
O.OS(=O)(=O)O.[Na] |
Key on ui other cas no. |
10034-88-5 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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